7-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy)-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
7-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy)-3,4-dihydroquinolin-2(1H)-one is a complex organic compound that features both isoquinoline and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy)-3,4-dihydroquinolin-2(1H)-one typically involves multiple steps. One common method involves the reaction of 3,4-dimethoxyphenethylamine with ethyl formate to form N-(3,4-dimethoxyphenethyl)formamide. This intermediate is then reacted with phthaloyl chloride to yield the desired isoquinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: Can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents like alkyl halides and nucleophiles under basic conditions.
Major Products
The major products formed from these reactions include various substituted isoquinoline and quinoline derivatives, which can be further utilized in medicinal chemistry.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential pharmacological activities, including anti-inflammatory and anti-cancer properties.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. They are particularly of interest in the development of drugs targeting neurological disorders.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy)-3,4-dihydroquinolin-2(1H)-one involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity. The pathways involved may include inhibition of certain enzymes or activation of specific receptors, leading to the desired pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 6,7-dimethoxy-3,4-dihydroisoquinoline
- 3,4-dihydroquinolin-2(1H)-one
- Tetrahydroisoquinoline derivatives
Uniqueness
What sets 7-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy)-3,4-dihydroquinolin-2(1H)-one apart is its dual isoquinoline and quinoline structure, which provides a unique scaffold for the development of novel therapeutic agents. Its ability to undergo various chemical reactions also makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C22H24N2O5 |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
7-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C22H24N2O5/c1-27-19-9-15-7-8-24(12-16(15)10-20(19)28-2)22(26)13-29-17-5-3-14-4-6-21(25)23-18(14)11-17/h3,5,9-11H,4,6-8,12-13H2,1-2H3,(H,23,25) |
InChI Key |
DJXNNQRUJUNRDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)COC3=CC4=C(CCC(=O)N4)C=C3)OC |
Origin of Product |
United States |
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